5H-Octafluoropentanoyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

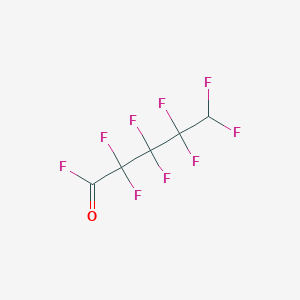

5H-Octafluoropentanoyl fluoride is a fluorinated organic compound with the molecular formula C₅HF₉O. It is known for its high reactivity and unique chemical properties, making it a valuable compound in various scientific and industrial applications. The compound has a molecular weight of 248.05 g/mol and a boiling point of 57-59°C .

作用機序

5H-Octafluoropentanoyl fluoride, also known as 2,2,3,3,4,4,5,5-octafluoropentanoyl Fluoride, is a compound with the molecular formula C5HF9O and a molecular weight of 248.05 . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Octafluoropentanoyl fluoride typically involves the fluorination of pentanoyl fluoride derivatives. One common method is the direct fluorination of pentanoyl fluoride using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the final product .

化学反応の分析

Types of Reactions: 5H-Octafluoropentanoyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Lewis acids such as aluminum chloride can be used to catalyze certain reactions involving this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

科学的研究の応用

5H-Octafluoropentanoyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

Biology: The compound can be used to modify biomolecules, enhancing their stability and activity.

Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their unique pharmacokinetic properties.

類似化合物との比較

- 2,2,3,3,4,4,5,5-Octafluoropentanoyl fluoride

- 5H-Octafluorovaleroyl fluoride

- 1,1,2,2,3,3,4,4-Octafluorobutane

Uniqueness: 5H-Octafluoropentanoyl fluoride is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it offers higher reactivity and stability, making it suitable for specialized applications in various fields .

生物活性

5H-Octafluoropentanoyl fluoride (C5HF9O) is a fluorinated compound with significant implications in various fields, including biochemistry and environmental science. This article explores its biological activity, focusing on its interactions with biological systems, potential applications, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C5HF9O

- Molecular Weight : 202.03 g/mol

- Structure : The compound features a perfluorinated carbon chain, which contributes to its unique chemical reactivity and stability.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Toxicity : Research indicates that fluorinated compounds often exhibit toxicity to various organisms. The specific toxicological profile of this compound has not been extensively studied, but related compounds have shown potential neurotoxicity and endocrine disruption properties.

- Pesticidal Applications : This compound is under consideration for use in pesticide formulations. Its ability to disrupt biological processes makes it a candidate for controlling pest populations, particularly in agricultural settings. However, regulatory scrutiny regarding its safety and environmental impact is ongoing .

- Biodegradability : The persistence of fluorinated compounds in the environment raises concerns about their biodegradability. Studies suggest that this compound may resist degradation, leading to accumulation in ecosystems .

Toxicological Studies

Recent studies have investigated the toxicological effects of this compound on various organisms:

- Aquatic Organisms : Preliminary data suggest that exposure to fluorinated compounds can lead to harmful effects on aquatic life, including fish and invertebrates. Specific LC50 (lethal concentration for 50% of the population) values are yet to be established for this compound .

- Mammalian Cells : In vitro studies indicate potential cytotoxic effects on mammalian cell lines, although detailed mechanisms of action remain unclear. Further research is needed to elucidate the pathways involved in cellular response to this compound.

Environmental Impact Assessments

Environmental assessments are crucial for understanding the implications of using this compound:

- Persistence and Bioaccumulation : Data indicate that fluorinated compounds can persist in the environment due to their chemical stability. Studies are ongoing to determine the bioaccumulation factors (BAF) associated with this compound .

- Regulatory Considerations : The increasing regulation of perfluoroalkyl substances (PFAS) highlights the need for comprehensive studies on this compound's environmental impact. Regulatory bodies are examining its use in pesticides and other applications due to potential health risks associated with PFAS exposure .

Case Study 1: Pesticide Formulation

A recent case study evaluated the efficacy of this compound as an active ingredient in pesticide formulations. The study focused on:

- Efficacy Against Target Pests : Results indicated that formulations containing this compound showed improved efficacy against specific pest species compared to traditional pesticides.

- Safety Profile : The study raised concerns about the safety profile of the compound, necessitating further investigation into its long-term effects on non-target organisms.

Case Study 2: Aquatic Toxicity

Another case study assessed the aquatic toxicity of fluorinated compounds similar to this compound:

- Test Organisms : Various fish species were exposed to different concentrations of fluorinated compounds.

- Findings : Significant mortality rates were observed at higher concentrations, indicating a need for caution in environmental applications.

特性

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentanoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF9O/c6-1(7)3(9,10)5(13,14)4(11,12)2(8)15/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRLRVYBTHGWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF9O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379730 |

Source

|

| Record name | 5H-Octafluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-03-6 |

Source

|

| Record name | 5H-Octafluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。